molecular formula C9H11IO B8812446 4-Ethyl-2-iodo-1-methoxybenzene

4-Ethyl-2-iodo-1-methoxybenzene

Cat. No.: B8812446
M. Wt: 262.09 g/mol
InChI Key: QQPDMWHCTFZFMX-UHFFFAOYSA-N
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Description

4-Ethyl-2-iodo-1-methoxybenzene (CAS 50597-88-1) is an iodo-substituted aromatic compound featuring an ethyl group at the 4-position and a methoxy group at the 1-position of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. The iodine atom enhances reactivity in halogen-bonding interactions and catalytic transformations, while the ethyl and methoxy substituents influence solubility and steric hindrance .

Properties

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

4-ethyl-2-iodo-1-methoxybenzene

InChI

InChI=1S/C9H11IO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3

InChI Key

QQPDMWHCTFZFMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues of 4-Ethyl-2-iodo-1-methoxybenzene, emphasizing differences in substituents and their implications:

Compound Name CAS Number Substituents Key Differences vs. Target Compound Similarity Score
3-Iodo-4-methoxy-1,1'-biphenyl 91718-20-6 Biphenyl backbone, no ethyl Extended conjugation; increased steric bulk 0.94
1-Iodo-2-methoxy-4-methylbenzene 186583-59-5 Methyl (C4) instead of ethyl Reduced hydrophobicity; lower molecular weight 0.94
4-Bromo-2-iodo-1-methoxybenzene 98273-59-7 Bromo (C4) instead of ethyl Altered halogen reactivity; weaker C–X bond N/A
1-Iodo-4-methoxy-2-nitrobenzene N/A Nitro (C2) instead of ethyl Electron-withdrawing group; enhanced acidity N/A

Key Observations :

  • Ethyl vs.
  • Halogen Variation : Replacing ethyl with bromo (CAS 98273-59-7) alters electronic properties, as bromine’s lower electronegativity reduces halogen-bonding strength compared to iodine .
  • Nitro Substituents : 1-Iodo-4-methoxy-2-nitrobenzene () introduces a strong electron-withdrawing nitro group, which could enhance electrophilic substitution reactivity at the expense of iodine’s participation in cross-coupling reactions .

Reactivity Trends :

  • Iodine’s polarizability makes it superior to bromine in Ullmann or Suzuki-Miyaura couplings.
  • Ethyl groups may stabilize intermediates via hyperconjugation, whereas nitro groups deactivate the ring toward electrophilic attack .

Crystallographic and Physicochemical Properties

  • Crystal Packing: In 1-Iodo-4-methoxy-2-nitrobenzene, I···O halogen bonding dominates crystal packing, a feature less pronounced in this compound due to the absence of nitro groups .
  • Thermal Stability : Ethyl and methoxy groups likely increase thermal stability compared to nitro analogues, which may decompose exothermically .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethyl-2-iodo-1-methoxybenzene, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves halogenation or substitution reactions. For example, iodination of a pre-functionalized benzene derivative (e.g., 4-ethyl-1-methoxybenzene) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Key parameters include:

  • Temperature : 60–80°C for optimal reactivity.
  • Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates.
  • Catalysts : Palladium or copper catalysts improve regioselectivity in coupling reactions .
    • Data Analysis : Monitor reaction progress via TLC or GC-MS. Yields >75% are achievable with stoichiometric control of iodine sources.

Q. How is structural elucidation performed for this compound?

  • Techniques :

  • NMR : 1^1H NMR (CDCl3_3) shows distinct signals for methoxy (~δ 3.8 ppm), ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.5–2.7 ppm for CH2_2), and aromatic protons (δ 6.8–7.2 ppm).
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 276 (C9_9H11_{11}IO1+_1^+) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regiochemistry .

Advanced Research Questions

Q. How can coupling reactions involving the iodo group be optimized for materials science applications?

  • Reaction Design : Utilize Sonogashira or Suzuki-Miyaura couplings to introduce alkynyl or aryl groups at the iodo position.

  • Catalysts : Pd(PPh3_3)4_4 (1–5 mol%) with CuI co-catalyst for Sonogashira.
  • Solvent : Tetrahydrofuran (THF) or toluene under inert atmosphere.
  • Yields : >85% achieved with degassed solvents and precise stoichiometry .
    • Challenges : Competing side reactions (e.g., dehalogenation) require careful control of base strength (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) .

Q. How to resolve contradictions in spectroscopic data during structural validation?

  • Case Study : Discrepancies in 13^{13}C NMR chemical shifts between experimental and computational data.

  • Triangulation : Cross-validate using IR (C-I stretch ~500 cm1^{-1}) and high-resolution MS.
  • DFT Calculations : Compare experimental spectra with Gaussian-optimized structures to identify misassignments .
    • Best Practices : Iterative refinement of synthetic protocols and multi-technique validation reduce ambiguity .

Q. What strategies are effective in studying the biological activity of this compound derivatives?

  • Experimental Design :

  • Enzyme Inhibition Assays : Test derivatives against kinases or cytochrome P450 isoforms using fluorescence-based assays.
  • Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) protocols against S. aureus or E. coli with agar dilution methods .
    • Data Interpretation : Structure-Activity Relationship (SAR) analysis reveals that electron-withdrawing groups (e.g., nitro) enhance antibacterial potency by ~40% compared to electron-donating groups .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Profile :

ConditionStability OutcomeReference
pH 5–9 (aqueous)Stable for >24 hours[1]
pH <3 or >10Deiodination observed within 1 hour[10]
Temperature >100°CDecomposition (toxic fumes released)[10]
  • Handling Recommendations : Store at 2–8°C under nitrogen. Avoid prolonged exposure to strong acids/bases .

Methodological Considerations

  • Contradiction Mitigation : When conflicting data arise (e.g., unexpected byproducts in synthesis), employ tandem MS/MS fragmentation or isotopic labeling to trace reaction pathways .
  • Green Chemistry Adaptations : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve sustainability without sacrificing yield .

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